molecular formula C9H17N3 B15316777 4-(1-Ethyl-1h-imidazol-5-yl)butan-2-amine

4-(1-Ethyl-1h-imidazol-5-yl)butan-2-amine

Cat. No.: B15316777
M. Wt: 167.25 g/mol
InChI Key: QNBDWNFTWPXXRU-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1h-imidazol-5-yl)butan-2-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group at the first position of the imidazole ring and a butan-2-amine chain at the fourth position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1h-imidazol-5-yl)butan-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .

Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts. This approach typically involves the reaction of acetophenones with benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1h-imidazol-5-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo substitution reactions at the imidazole ring or the butan-2-amine chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.

Scientific Research Applications

4-(1-Ethyl-1h-imidazol-5-yl)butan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its imidazole core structure, which is present in many pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other functional materials

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1h-imidazol-5-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with a methyl group at the first position.

    2-Ethylimidazole: An imidazole derivative with an ethyl group at the second position.

    4-Methylimidazole: An imidazole derivative with a methyl group at the fourth position.

Uniqueness

4-(1-Ethyl-1h-imidazol-5-yl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-amine chain at the fourth position and the ethyl group at the first position of the imidazole ring differentiates it from other imidazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

4-(3-ethylimidazol-4-yl)butan-2-amine

InChI

InChI=1S/C9H17N3/c1-3-12-7-11-6-9(12)5-4-8(2)10/h6-8H,3-5,10H2,1-2H3

InChI Key

QNBDWNFTWPXXRU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1CCC(C)N

Origin of Product

United States

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